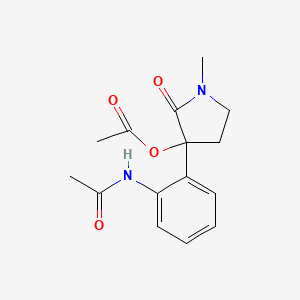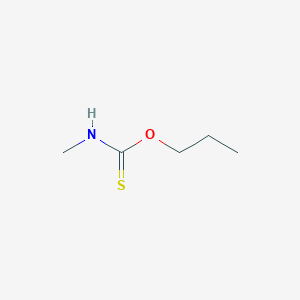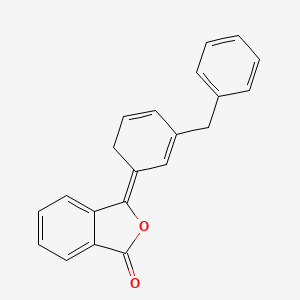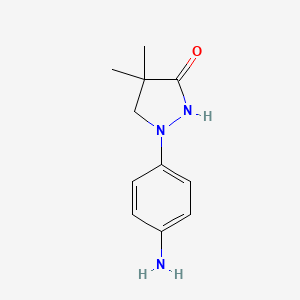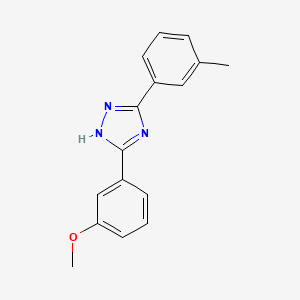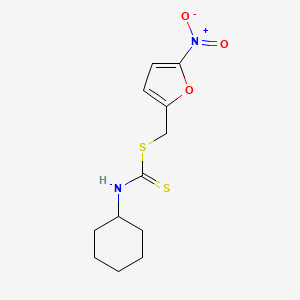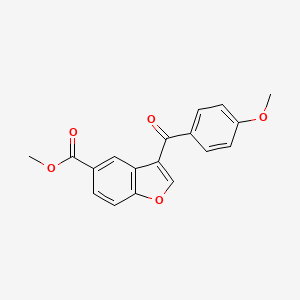
Pro-Pro-Glu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Pro-Glu typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected proline is first coupled with another proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting dipeptide is then coupled with protected glutamic acid under similar conditions. After the coupling reactions, the protecting groups are removed to yield the final tripeptide .
Industrial Production Methods
Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method offers high yields and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Pro-Pro-Glu can undergo various chemical reactions, including:
Oxidation: The proline residues can be oxidized to form hydroxyproline.
Reduction: Reduction reactions can modify the carboxyl group of glutamic acid to form glutamate.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include hydroxyproline derivatives, glutamate derivatives, and substituted peptides with modified functional groups .
科学研究应用
Pro-Pro-Glu has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: this compound is studied for its role in protein-protein interactions and its potential as a bioactive peptide.
Medicine: Research has shown that this compound and its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes and as modulators of cellular processes.
作用机制
The mechanism of action of Pro-Pro-Glu involves its interaction with specific molecular targets, such as enzymes and receptors. The proline residues contribute to the peptide’s conformational stability, while the glutamic acid residue can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
Gly-Pro-Glu: A tripeptide with glycine instead of the second proline.
Pro-Pro-Gly: A tripeptide with glycine instead of glutamic acid.
Uniqueness
Pro-Pro-Glu is unique due to the presence of two proline residues, which impart rigidity and stability to the peptide structure. This rigidity can influence the peptide’s interaction with other molecules and its overall biological activity. Additionally, the glutamic acid residue provides opportunities for further chemical modifications and interactions .
属性
分子式 |
C15H23N3O6 |
|---|---|
分子量 |
341.36 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H23N3O6/c19-12(20)6-5-10(15(23)24)17-13(21)11-4-2-8-18(11)14(22)9-3-1-7-16-9/h9-11,16H,1-8H2,(H,17,21)(H,19,20)(H,23,24)/t9-,10-,11-/m0/s1 |
InChI 键 |
RFWXYTJSVDUBBZ-DCAQKATOSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)
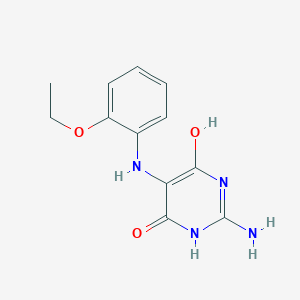
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)

![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)

